molecular formula C18H16N2O3 B556254 N-Benzoyl-L-Tryptophan CAS No. 4302-66-3

N-Benzoyl-L-Tryptophan

Cat. No. B556254
CAS RN: 4302-66-3
M. Wt: 308,33 g/mole
InChI Key: WPBCXLCJWLNDPV-INIZCTEOSA-N
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Description

Synthesis Analysis

The synthesis of tryptophan derivatives involves targeting the amine of the tryptophan side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules . Ergot alkaloids, which are indole compounds biosynthetically derived from L-tryptophan, represent a large group of fungal nitrogen metabolites found in nature .


Molecular Structure Analysis

L-Tryptophan, N-benzoyl-, methyl ester, a related compound, contains a total of 44 bonds. There are 26 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aliphatic), 1 secondary amide (aromatic), and 1 Pyrrole .


Chemical Reactions Analysis

The trypsin activity assay uses the artificial substrate Nα-benzoyl-L-arginine-p-nitroanilide (BAPNA). The response surface modeling (RSM) approach is exploited to design and evaluate the combined effects of relevant factors on the inhibition of trypsin by the competitive inhibitor benzamidine .


Physical And Chemical Properties Analysis

Tryptophan is an aromatic amino acid with unique physico-chemical properties. It is often encountered in membrane proteins, especially at the level of the water/bilayer interface. It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .

Scientific Research Applications

  • Microbial Fermentation

    • L-Tryptophan and its derivatives are widely used in the chemical, pharmaceutical, food, and feed industries . Microbial fermentation is the most commonly used method to produce L-Tryptophan . The mechanism of L-Tryptophan biosynthesis in Escherichia coli, a widely used producer of L-Tryptophan, is well understood .
    • The synthetic pathways and engineering strategies of L-Tryptophan in E. coli and S. cerevisiae have been reviewed and compared . This information could aid in developing a novel plan to produce more resilient industrial yeast and E. coli cell factories .
  • Food Additives and Feed

    • L-Tryptophan is used as a nutritional additive in feed for all animal species . It is safe for non-ruminant target species . There may be a risk for an increased production of toxic metabolites when unprotected L-Tryptophan is used in ruminants .
    • The use of L-Tryptophan produced by E. coli KCCM 80210 in animal nutrition raises no safety concerns to consumers of animal products and to the environment .
  • Medical Fields

    • L-Tryptophan is an essential aromatic amino acid required for protein synthesis in humans and animals . It has applications in medical fields .
    • Tryptophan metabolites might be potential biomarkers for affective disorders and some metabolites have been associated with remission of depressive symptoms .
  • L-Tryptophan Biosynthesis

    • L-Tryptophan is typically produced through chemical synthesis, direct fermentation, and enzymatic conversion . Microbial fermentation is often favored over chemical synthesis and enzymatic conversion processes because it allows for the environmentally benign synthesis of L-Tryptophan from inexpensive and renewable carbon sources .
  • Lysergic Acid Synthesis

    • Ergot alkaloids are indole compounds that are biosynthetically derived from L-Tryptophan and represent the largest group of fungal nitrogen metabolites found in nature . The common part of ergot alkaloids is lysergic acid .
  • Lead Removal Efficiency

    • An interactive approach of plant growth promoting rhizobacteria (PGPR) and L-Tryptophan can be used to mitigate the lethal effects of lead . The integrated use of PGPR and L-Tryptophan demonstrated a considerable increase (22%) in lead removal efficiency (LRE) by improving bioconcentration factor (BCF) and translocation factor (TF) for shoot without increasing the lead concentration in achenes .
  • Photocatalytic Hydrogen Evolution

    • L-Tryptophan can be used as a hole mediator anchored on g-C3N4 to enhance photocatalytic H2 evolution . The redox amino acid L-Tryptophan small biomolecules act as a hole relay and thus accelerate the transfer process of holes from g-C3N4 to triethanolamine (TEOA), which leads to more electrons shuttled to a Pt cocatalyst, and finally boosts the visible-light photocatalytic H2 evolution reaction (HER) .
  • Industrial Biomanufacturing of Tryptophan Derivatives

    • Tryptophan derivatives are various aromatic compounds produced in the tryptophan metabolic pathway, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein . They have high added value, widely used in chemical, food, polymer and pharmaceutical industry and play an important role in treating diseases and improving life .
  • Synthesis of Nanoparticles from Biological Molecules

    • Sound-based methods can be used for the synthesis of nanoparticles from biological molecules, including L-Tryptophan . These methods provide innovative and sustainable approaches for the synthesis of nanoparticles and their applications in biomedical and food fields .
  • Photocatalytic Water Splitting

    • L-Tryptophan can be used as a hole mediator anchored on g-C3N4 to enhance photocatalytic H2 evolution . The redox amino acid L-Tryptophan small biomolecules act as a hole relay and thus accelerate the transfer process of holes from g-C3N4 to triethanolamine (TEOA), which leads to more electrons shuttled to a Pt cocatalyst, and finally boosts the visible-light photocatalytic H2 evolution reaction (HER) .
  • Biosynthesis of Aromatic Compounds

    • With chorismate as precursor, chorismate is transformed into three aromatic amino acids through two ways. One way is first transformed into prephenylalanine, and then L-phenylalanine or L-tyrosine were synthesized, respectively. The other way is to generate L-Tryptophan (L-Trp) from o-aminobenzoic acid .
  • Synthesis of Nanoparticles

    • Sound-based methods can be used for the synthesis of nanoparticles from biological molecules, including L-Tryptophan . These methods provide innovative and sustainable approaches for the synthesis of nanoparticles and their applications in biomedical and food fields .

properties

IUPAC Name

(2S)-2-benzamido-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBCXLCJWLNDPV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351669
Record name N-Benzoyl-L-Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-L-Tryptophan

CAS RN

4302-66-3
Record name N-Benzoyl-L-Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
DJ Burdick, JC Marsters Jr, I Aliagas-Martin… - Bioorganic & medicinal …, 2004 - Elsevier
… Based on these results, we conclude that within the class of N-benzoyl l-tryptophan antagonists, 2,6-di-substitutions on the benzoyl ring are most favored for inhibition of the LFA-1/ICAM-…
Number of citations: 18 www.sciencedirect.com
RT Jensen, SW Jones, JD Gardner - Biochimica et Biophysica Acta (BBA) …, 1983 - Elsevier
Benzotript, Np- chlorobenzoyl- L -tryptophan , is a specific cholecystokinin receptor antagonist. In the present study we used dispersed pancreatic acini to examine tryptophan as well as …
Number of citations: 32 www.sciencedirect.com
JR Spies - Journal of the American Chemical Society, 1948 - ACS Publications
… N-Benzoyl-L-tryptophan and ethyl-L-tryptophan hydrochloride, first prepared by Berg, Rose and Marvel,2 are included because of differences in details of preparation and because …
Number of citations: 17 pubs.acs.org
K Itakura, K Uchida, S Kawakishi - Bioscience, biotechnology …, 1994 - academic.oup.com
… from the reaction of N-benzoyl-L-tryptophan (3) with K02 , … When N-benzoyl-L-tryptophan (3) was used as a substrate, the … N-benzoyl-L-tryptophan n-butylamide were synthesized by …
Number of citations: 4 academic.oup.com
TL Hwang, CH Hung, CY Hsu, YT Huang… - Organic & …, 2013 - pubs.rsc.org
… were subsequently coupled with N-benzoyl-L-tryptophan as described to afford compounds 18a–23a and 18b–23b (Scheme 3). In addition, N-benzoyl-L-tryptophan was also coupled …
Number of citations: 20 pubs.rsc.org
亀田幸雄, 松井勝彦, 木村行男, 豊浦悦子… - Chemical and …, 1962 - jlc.jst.go.jp
… KT-305 can produce L-tryptophan (III) and N-benzoyl-D-tryptophan (IV) from N-benzoyl-DL-tryptophan (II) by utilising benzoic acid (I), which was formed from N-benzoyl-L-tryptophan by …
Number of citations: 2 jlc.jst.go.jp
Y Kameda, K Matsui, Y Kimura, E Toyoura… - Chemical and …, 1962 - jstage.jst.go.jp
… KT-305 can produce L-tryptophan (III) and N-benzoyl-D-tryptophan (IV) from N-benzoyl-DL-tryptophan (II) by utilising benzoic acid (I), which was formed from N-benzoyl-L-tryptophan by …
Number of citations: 2 www.jstage.jst.go.jp
Y Kim, J Kim, SR Son, JY Kim, JH Choi, DS Jang - Plants, 2022 - mdpi.com
… The structures of new compounds were elucidated as 13-N-benzoyl-l-tryptophan-1-N-β-d-glucopyranoside (1), 2-hydroxy-5-methoxy-naringenin (4), and 2-hydroxy-5-methoxy-…
Number of citations: 4 www.mdpi.com
K Itakura, K Uchida, S Kawakishi - Tetrahedron letters, 1992 - Elsevier
The reactions of N-acyl-L-tryptophans, (1) and (2, with O 2 − afforded their corresponding 2,3-bond cleavage compounds, (5) and (7), as the major products. On the other hand, the …
Number of citations: 14 www.sciencedirect.com
IN Taylor, RC Brown, M Bycroft, G King, JA Littlechild… - 2004 - portlandpress.com
… A 100-fold preference for N-benzoyl-L-tryptophan over Nacetyl-L-tryptophan was demonstrated, with lower but significant rates of hydrolysis for benzyloxycarbonyl and t-butoxycarbonyl …
Number of citations: 47 portlandpress.com

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